molecular formula C10H12FNO B13504406 1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one

1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one

Cat. No.: B13504406
M. Wt: 181.21 g/mol
InChI Key: PCJHHOFGPDTQJD-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and solvents like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one, involves large-scale fluorination processes. These processes utilize efficient fluorinating agents and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems enhances the scalability and reproducibility of the production .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its corresponding alcohols or amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled imaging agent in positron emission tomography (PET) due to the presence of fluorine-18.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with enzymes and receptors through hydrogen bonding and electrostatic interactions. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the fluorine atom at the 5-position of the pyridine ring and the methylbutanone moiety contribute to its unique properties and applications .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one

InChI

InChI=1S/C10H12FNO/c1-7(2)3-10(13)8-4-9(11)6-12-5-8/h4-7H,3H2,1-2H3

InChI Key

PCJHHOFGPDTQJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC(=CN=C1)F

Origin of Product

United States

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